molecular formula C23H30N4O B5681703 2-cyclopropyl-9-(6-methoxy-4-pyrimidinyl)-4-phenyl-2,9-diazaspiro[5.5]undecane

2-cyclopropyl-9-(6-methoxy-4-pyrimidinyl)-4-phenyl-2,9-diazaspiro[5.5]undecane

Cat. No. B5681703
M. Wt: 378.5 g/mol
InChI Key: VJXKCIGRKHKCMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclopropyl-9-(6-methoxy-4-pyrimidinyl)-4-phenyl-2,9-diazaspiro[5.5]undecane is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have interesting properties that make it useful in various applications. In 5]undecane.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-9-(6-methoxy-4-pyrimidinyl)-4-phenyl-2,9-diazaspiro[5.5]undecane is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and replication of cancer cells and viruses.
Biochemical and Physiological Effects:
2-cyclopropyl-9-(6-methoxy-4-pyrimidinyl)-4-phenyl-2,9-diazaspiro[5.5]undecane has been found to have a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and the replication of certain viruses. Additionally, it has been found to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-cyclopropyl-9-(6-methoxy-4-pyrimidinyl)-4-phenyl-2,9-diazaspiro[5.5]undecane in lab experiments is its ability to inhibit the growth of cancer cells and the replication of certain viruses. This makes it a potentially useful compound for studying the mechanisms of cancer and viral infections. However, one limitation of using this compound in lab experiments is its complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are several potential future directions for research on 2-cyclopropyl-9-(6-methoxy-4-pyrimidinyl)-4-phenyl-2,9-diazaspiro[5.5]undecane. One direction is to further investigate its potential as an anticancer and antiviral agent. Another direction is to study its anti-inflammatory properties and potential use in treating inflammatory diseases. Additionally, further research could be done to optimize the synthesis method of this compound and to develop more efficient methods of obtaining it in large quantities.

Synthesis Methods

The synthesis of 2-cyclopropyl-9-(6-methoxy-4-pyrimidinyl)-4-phenyl-2,9-diazaspiro[5.5]undecane is a complex process that involves several steps. The first step involves the reaction of 6-methoxy-4-pyrimidinamine with cyclopropyl isocyanate to form 6-methoxy-4-pyrimidinyl cyclopropylcarbamate. The second step involves the reaction of the 6-methoxy-4-pyrimidinyl cyclopropylcarbamate with 4-phenyl-2,9-diazaspiro[5.5]undecane-1,3-dione to form the final product, 2-cyclopropyl-9-(6-methoxy-4-pyrimidinyl)-4-phenyl-2,9-diazaspiro[5.5]undecane.

Scientific Research Applications

2-cyclopropyl-9-(6-methoxy-4-pyrimidinyl)-4-phenyl-2,9-diazaspiro[5.5]undecane has been studied for its potential use in scientific research. This compound has been found to have interesting properties that make it useful in various applications. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been found to have potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, it has been found to have potential as an antiviral agent due to its ability to inhibit the replication of certain viruses.

properties

IUPAC Name

2-cyclopropyl-9-(6-methoxypyrimidin-4-yl)-4-phenyl-2,9-diazaspiro[5.5]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O/c1-28-22-13-21(24-17-25-22)26-11-9-23(10-12-26)14-19(18-5-3-2-4-6-18)15-27(16-23)20-7-8-20/h2-6,13,17,19-20H,7-12,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXKCIGRKHKCMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCC3(CC2)CC(CN(C3)C4CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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